molecular formula C18H18F3NOS B3005065 N-cyclopropyl-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1796960-77-4

N-cyclopropyl-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No. B3005065
CAS RN: 1796960-77-4
M. Wt: 353.4
InChI Key: VNDGCGUQMATAGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves the incorporation of a cyclopropane ring, which is a common structural motif in various compounds with biological activity. The synthesis of related cyclopropane derivatives has been reported, such as the functionalized cyclopropanes through the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide, which reacts with electrophiles to give cyclopropanes with high stereoselectivity . Additionally, the synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid indicates the versatility of cyclopropane derivatives in forming heterocyclic compounds . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate thiophen-3-ylmethyl and trifluoromethylphenyl substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction, which provides detailed information about the conformation and configuration of the molecules. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows a chair conformation of the cyclohexane ring and is stabilized by an intramolecular hydrogen bond . Similarly, the crystal structure of N-(3-chloropropionyl)-N'-(4-fluorophenyl)thiourea reveals a non-planar molecule with a trans-cis configuration . These studies suggest that the target compound may also exhibit specific conformational features that could be elucidated through similar structural analyses.

Chemical Reactions Analysis

The reactivity of cyclopropane derivatives is highlighted in the synthesis of diastereomerically pure cyclopropanes using stabilized phosphorus ylides and gamma-hydroxy enones derived from 1,2-dioxines . This method demonstrates the potential for cyclopropane rings to undergo ring-opening and subsequent cycloaddition reactions. Additionally, the asymmetric cyclopropanation of chiral vinyl sulfoxides to produce enantiomerically pure cyclopropane-phosphonic acids indicates that cyclopropane derivatives can be synthesized with high stereocontrol . These reactions could be relevant for the synthesis and modification of the target compound, particularly in introducing stereocenters or functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would likely be influenced by its functional groups. The presence of a trifluoromethyl group could impart unique electronic and steric effects, affecting the compound's reactivity and physical properties such as solubility and boiling point. The thiophen-3-ylmethyl group could contribute to the compound's aromatic character and potential interactions with biological targets. The cyclopropane core is known for its ring strain, which can impact the compound's stability and reactivity. While specific data on the target compound is not provided, insights can be drawn from the properties of structurally related compounds synthesized and characterized in the cited papers .

properties

IUPAC Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NOS/c19-18(20,21)15-4-1-13(2-5-15)3-8-17(23)22(16-6-7-16)11-14-9-10-24-12-14/h1-2,4-5,9-10,12,16H,3,6-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDGCGUQMATAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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